molecular formula C18H19NO2 B4182909 N-benzyl-N-phenyloxolane-2-carboxamide

N-benzyl-N-phenyloxolane-2-carboxamide

Cat. No.: B4182909
M. Wt: 281.3 g/mol
InChI Key: UAANFIVRQZHKJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-N-phenyloxolane-2-carboxamide: is an organic compound that belongs to the class of oxolane carboxamides It is characterized by the presence of a benzyl group, a phenyl group, and an oxolane ring attached to a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-N-phenyloxolane-2-carboxamide typically involves the reaction of benzylamine with phenyl oxolane-2-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-benzyl-N-phenyloxolane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxolane carboxylic acids.

    Reduction: Reduction reactions can convert the carboxamide group to an amine group.

    Substitution: The benzyl and phenyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed:

    Oxidation: Oxolane carboxylic acids.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: N-benzyl-N-phenyloxolane-2-carboxamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for investigating biological processes at the molecular level.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new therapeutic agents. Its ability to interact with specific biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of N-benzyl-N-phenyloxolane-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and target, but it generally involves the formation of non-covalent interactions such as hydrogen bonds, van der Waals forces, and hydrophobic interactions.

Comparison with Similar Compounds

    N-benzyl-N-phenyloxolane-2-carboxamide analogs: These compounds have similar structures but with variations in the substituents on the benzyl or phenyl groups.

    Oxolane carboxamides: Compounds with different substituents on the oxolane ring or carboxamide group.

Uniqueness: this compound is unique due to its specific combination of benzyl, phenyl, and oxolane groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and interact with specific biological targets sets it apart from other similar compounds.

Properties

IUPAC Name

N-benzyl-N-phenyloxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c20-18(17-12-7-13-21-17)19(16-10-5-2-6-11-16)14-15-8-3-1-4-9-15/h1-6,8-11,17H,7,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAANFIVRQZHKJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-N-phenyloxolane-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-benzyl-N-phenyloxolane-2-carboxamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-benzyl-N-phenyloxolane-2-carboxamide
Reactant of Route 4
Reactant of Route 4
N-benzyl-N-phenyloxolane-2-carboxamide
Reactant of Route 5
Reactant of Route 5
N-benzyl-N-phenyloxolane-2-carboxamide
Reactant of Route 6
N-benzyl-N-phenyloxolane-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.